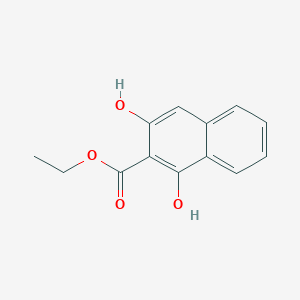

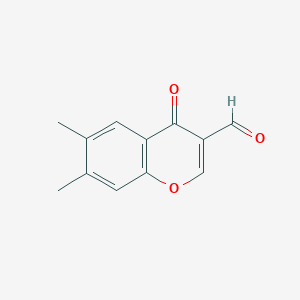

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

説明

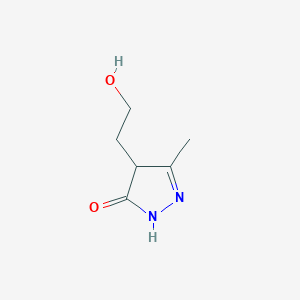

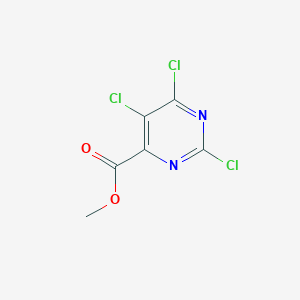

“6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde” is a chemical compound with the molecular formula C12H10O3 . It has a molecular weight of 202.20600 . The compound is also known by several synonyms, including “6,7-dimethyl-3-formylchromone”, “6,7-dimethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde”, and “4H-1-Benzopyran-3-carboxaldehyde,6,7-dimethyl-4-oxo” among others .

Synthesis Analysis

The synthesis of a similar compound, “6-chloro-5-7-dimethyl-4oxo-4H-chromene-3-carbaldehydes”, was achieved in three steps starting from a substituted phenol . The product formed in the first step was further processed by a Fries rearrangement reaction and subsequently a Vilsmeier–Haack reaction . Another study describes a one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions .

Molecular Structure Analysis

The molecular structure of “6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde” consists of 12 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The exact mass is 202.06300 .

Chemical Reactions Analysis

The compound has been used in the synthesis of homoleptic and heteroleptic complexes with Mn(II), Co(II), Ni(II), and Cu(II) metal ions . The spectroscopic analysis shows that the ligands are bidentate in nature .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde” include a molecular weight of 202.20600 . The compound has a LogP value of 2.22230, indicating its lipophilicity .

科学的研究の応用

Synthesis of Homoleptic and Heteroleptic Complexes

This compound has been used in the synthesis of homoleptic and heteroleptic complexes with Mn (II), Co (II), Ni (II), and Cu (II) metal ions . The ligand and complexes were characterized by different techniques, such as electron dispersive spectroscopy and elemental analysis (CHN), Fourier transform infrared (FTIR), electronic spectroscopy and magnetic susceptibility .

Antimicrobial Activity

The homoleptic and heteroleptic complexes synthesized using this compound have shown antimicrobial activity . The ligands show antimicrobial activity against S.typhi . The Ni (II) does not show antibacterial activity, while complexes Cu (II), Co (II) and Mn (II) shows good activity against the gram-positive and the gram-negative bacteria .

Synthesis of Active Molecules

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .

Antibacterial Effects

The preliminary bioassay results indicated that these products have a broad spectrum of antibacterial effects against Staphylococcus epidermidis, Staphylococcus aureus and Bacillus cereus and can potentially act as lead compounds for drug discovery .

Cytotoxic Properties

Doxorubicin was used as a standard reference drug, and the results showed that most of the derivatives possess good cytotoxic properties .

Synthesis of 4H-ch Derivatives

This compound has been used in the synthesis of 4H-ch derivatives . The synthesis was catalyzed by DBU, 3-nitrophenylboronic acid as a green catalyst, lipase, baker’s yeast, metal-organic framework, and potassium-titanium-oxalate .

将来の方向性

The compound and its derivatives have shown potential in various biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, and antituberculosis . This suggests that “6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde” and its derivatives could be further explored for their promising biological activities.

作用機序

Target of Action

The primary target of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is human monoamine oxidase-B (hMAO-B) . This enzyme plays a crucial role in the oxidative deamination of many biologically significant monoamines, and its inhibition is associated with the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Mode of Action

The compound interacts with hMAO-B, inhibiting its activity . The docking results suggest that these chromone carboxamides show positive interactions with hMAO-B and repulsive interactions with hMAO-A, affirming its selectivity towards MAO-B .

Biochemical Pathways

The inhibition of hMAO-B affects the metabolism of dopamine and beta phenyl ethyl amines, which are primarily metabolized by MAO-B . This can lead to an increase in the levels of these monoamines in the brain, potentially alleviating symptoms of neurodegenerative diseases.

Pharmacokinetics

The compound’s molecular weight (20221 g/mol) suggests it may have favorable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.

Result of Action

The inhibition of hMAO-B by 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde can lead to an increase in the levels of dopamine and beta phenyl ethyl amines in the brain . This could potentially alleviate symptoms of neurodegenerative diseases like Parkinson’s and Alzheimer’s.

Action Environment

The action, efficacy, and stability of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s synthesis has been reported to be carried out under environmentally friendly conditions . .

特性

IUPAC Name |

6,7-dimethyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRXIOAFMFRNOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333491 | |

| Record name | 6,7-DIMETHYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57803-07-3 | |

| Record name | 6,7-DIMETHYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)